molecular formula C13H11N3O3S B5911874 2-nitro-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide

2-nitro-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide

Cat. No.: B5911874
M. Wt: 289.31 g/mol
InChI Key: YEURDXWNPPTCLH-ZROIWOOFSA-N
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Description

2-nitro-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a nitrogen atom double-bonded to a carbon atom, which is also bonded to an aryl or alkyl group

Properties

IUPAC Name

2-nitro-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-9(12-7-4-8-20-12)14-15-13(17)10-5-2-3-6-11(10)16(18)19/h2-8H,1H3,(H,15,17)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEURDXWNPPTCLH-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1[N+](=O)[O-])C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=CC=C1[N+](=O)[O-])/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide typically involves the condensation of 2-nitrobenzoyl chloride with thiophene-2-carbaldehyde in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like toluene or dichloromethane. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydride (NaH)

Major Products

    Reduction: 2-amino-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide

    Oxidation: Sulfoxide or sulfone derivatives of the thiophene ring

    Substitution: Various substituted benzamides depending on the nucleophile used

Mechanism of Action

The mechanism of action of 2-nitro-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide involves its interaction with biological targets such as enzymes and DNA. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antibacterial and antifungal effects. The thiophene ring and benzamide moiety contribute to the compound’s ability to bind to proteins and nucleic acids, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-nitro-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and enhances its ability to interact with biological targets. This makes it a valuable compound for research in medicinal chemistry and material science .

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